molecular formula C7H4BrCl3 B1342785 1-(Bromomethyl)-2,3,5-trichlorobenzene CAS No. 130800-83-8

1-(Bromomethyl)-2,3,5-trichlorobenzene

Cat. No.: B1342785
CAS No.: 130800-83-8
M. Wt: 274.4 g/mol
InChI Key: IPFQCETYZRPQAM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,5-trichlorobenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by a benzene ring substituted with a bromomethyl group and three chlorine atoms at the 2, 3, and 5 positions

Preparation Methods

The synthesis of 1-(Bromomethyl)-2,3,5-trichlorobenzene typically involves the bromination of 2,3,5-trichlorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively brominates the methyl group, resulting in the formation of the desired compound.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Bromomethyl)-2,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2,3,5-trichlorobenzyl alcohol.

    Oxidation: The compound can be oxidized to form 2,3,5-trichlorobenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the bromomethyl group can yield 2,3,5-trichlorotoluene.

Common reagents and conditions for these reactions include the use of polar solvents, appropriate catalysts, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

1-(Bromomethyl)-2,3,5-trichlorobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.

    Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Comparison with Similar Compounds

1-(Bromomethyl)-2,3,5-trichlorobenzene can be compared with other halogenated benzenes, such as:

The unique combination of bromine and chlorine substituents in this compound imparts distinct reactivity and versatility, making it valuable in various research and industrial contexts.

Biological Activity

1-(Bromomethyl)-2,3,5-trichlorobenzene (CAS Number: 130800-83-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in various fields such as pharmacology and environmental science.

Chemical Structure and Properties

This compound is characterized by a bromomethyl group attached to a benzene ring that is substituted with three chlorine atoms. Its molecular formula is C7H4BrCl3C_7H_4BrCl_3 with a molecular weight of 274.37 g/mol. The presence of multiple halogen atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial activity. A study exploring the antimicrobial effects of similar chlorinated compounds demonstrated that they can inhibit the growth of various bacterial strains and fungi.

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce cell death in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Ecotoxicological Effects

The compound's impact on aquatic organisms has been documented. For example, exposure to trichlorobenzenes has been linked to detrimental effects on estuarine macrobenthic communities, highlighting its potential environmental toxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The halogen atoms may interact with enzymes or receptors in biological systems, potentially inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis.
  • Alteration of Membrane Integrity : Halogenated compounds can disrupt cellular membranes, affecting permeability and leading to cell lysis.

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated aromatic compounds revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cell death.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

Properties

IUPAC Name

1-(bromomethyl)-2,3,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQCETYZRPQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599361
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130800-83-8
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130800-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2,3,5-trichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.6 grams (0.028 mole) of phosphorus tribromide in 200 mL of toluene was stirred, and 17.0 grams (0.080 mole) of 2,3,5-trichlorophenylmethanol was washed into the reaction vessel with about 5 mL of toluene. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 16 hours. The reaction mixture was then concentrated under reduced pressure to a residue. The residue was dissolved in ethyl acetate and washed with three portions of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 21.2 grams of 2,3,5-trichlorophenylmethyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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